BenchChemオンラインストアへようこそ!

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine

Physicochemical profiling Lipophilicity TPSA

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS 1443289‑44‑8; MF C₁₀H₁₃N₅O; MW 219.24 g/mol) is a heterobicyclic small‑molecule building block featuring a pyrazolo[3,4‑b]pyrazine core substituted at the N1 position with a saturated tetrahydropyran (THP) ring linked through the 4‑position. The 3‑amino group serves as both a hinge‑binding hydrogen‑bond donor/acceptor handle and a chemical functionalization site.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
Cat. No. B15055995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1COCCC1N2C3=NC=CN=C3C(=N2)N
InChIInChI=1S/C10H13N5O/c11-9-8-10(13-4-3-12-8)15(14-9)7-1-5-16-6-2-7/h3-4,7H,1-2,5-6H2,(H2,11,14)
InChIKeyMUJMVFMWGGZBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine: Key Physicochemical and Structural Baseline for N1‑Substituted Pyrazolopyrazine Procurement


1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS 1443289‑44‑8; MF C₁₀H₁₃N₅O; MW 219.24 g/mol) is a heterobicyclic small‑molecule building block featuring a pyrazolo[3,4‑b]pyrazine core substituted at the N1 position with a saturated tetrahydropyran (THP) ring linked through the 4‑position . The 3‑amino group serves as both a hinge‑binding hydrogen‑bond donor/acceptor handle and a chemical functionalization site. The scaffold is structurally analogous to purines and has been validated as a privileged kinase‑inhibitor core in multiple drug‑discovery programs targeting SGK1, SHP2, p38α MAPK, and CDK4/6 [1][2][3]. The THP‑4‑yl substituent delivers a computed LogP of 0.76 and a topological polar surface area (TPSA) of 78.85 Ų (collated from vendor certificates of analysis) , positioning this molecule in a favorable fragment‑like property space for hit‑to‑lead optimization.

Why N1‑Substituent Identity on Pyrazolo[3,4‑b]pyrazin‑3‑amine Scaffolds Precludes Simple Interchangeability in Research Procurement


Procurement interchange of in‑class pyrazolo[3,4‑b]pyrazin‑3‑amines is unreliable because the N1 substituent exerts a first‑order effect on kinase selectivity, aqueous solubility, and membrane permeability [1][2]. In the SGK1 series, replacement of the N1‑pyrazolopyrazine with other heterocycles resulted in >20‑fold loss of potency (IC₅₀ shifted from 16 nM to 3.54 µM) [1]. In the SHP2 allosteric inhibitor series, modification of the N1 substituent changed the IC₅₀ from 56.8 nM (lead IACS‑13909) to 3.2 nM for the optimized pyrazolo[3,4‑b]pyrazine derivative, a 17.75‑fold improvement [2]. The tetrahydropyran‑4‑yl group specifically modulates both hydrogen‑bonding capacity (ether oxygen as an H‑bond acceptor) and lipophilicity (ΔLogP ≈ 0.5 over the unsubstituted parent) , creating a property profile that cannot be replicated by simple alkyl (methyl), cycloalkyl (cyclohexyl), or 2‑yl‑THP regioisomeric substituents. Substituting without matching the N1‑substituent therefore risks altering target engagement, cellular activity, and pharmacokinetics, undermining SAR reproducibility.

Quantitative Differentiation of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine Against Its Closest N1‑Substituted Analogs


Lipophilicity and Polar Surface Area Comparison Versus the Unsubstituted Parent (CAS 81411‑64‑5) and the 1‑Methyl Analog (CAS 500731‑37‑3)

The THP‑4‑yl substituent raises the computed LogP of the target compound to 0.76, a +0.51 increase over the unsubstituted parent 1H‑pyrazolo[3,4‑b]pyrazin‑3‑amine (LogP 0.25; CAS 81411‑64‑5), while maintaining a TPSA of 78.85 Ų, only 1.63 Ų lower than the parent (80.48 Ų) [1]. This combination yields a balanced fragment‑like profile (MW 219 Da, LogP < 1, TPSA < 90 Ų) that the 1‑methyl analog (MW 149 Da, predicted LogP ~0.5) does not achieve because the smaller methyl group provides no additional hydrogen‑bond acceptor functionality, limiting its utility in optimizing solubility‑permeability tradeoffs during lead optimization .

Physicochemical profiling Lipophilicity TPSA Fragment-based drug discovery

Regiochemical Differentiation: THP‑4‑yl Versus THP‑2‑yl Attachment in SHP2 Inhibitor Patent Series

The target compound carries the tetrahydropyran ring linked through the 4‑position (THP‑4‑yl). In contrast, the generic SHP2 inhibitor patents (e.g., US20200172546A1) predominantly exemplify THP‑2‑yl substitution, where the oxygen atom endocyclic position and the steric trajectory differ significantly [1]. The 4‑yl regioisomer projects the saturated ring along a vector roughly orthogonal to the 2‑yl isomer, altering the preferred biaryl dihedral angle with the pyrazolopyrazine core. In closely related kinase inhibitor series, switching from THP‑2‑yl to THP‑4‑yl has been shown to modulate selectivity between Mer kinase (IC₅₀ = 51 nM for a THP‑4‑yl‑bearing molecule) and other TAM family members [2], underscoring that the regiochemistry is a determinant of target‑engagement profile.

Regiochemistry SHP2 phosphatase Allosteric inhibitors Structure-based design

Class-Level Kinase Inhibition Potency: Benchmarked Against SGK1 and SHP2 Pharmacophore Series

The pyrazolo[3,4‑b]pyrazin‑3‑amine core directly maps onto pharmacophores delivering nanomolar inhibition of clinically relevant kinases. In the SGK1 series, the N‑[4‑(1H‑pyrazolo[3,4‑b]pyrazin‑6‑yl)-phenyl]-sulfonamide lead (compound 14b) achieved an IC₅₀ of 4 nM at 10 µM ATP, and the series maintained high kinase‑wide selectivity (≤1 kinase inhibited >50% at 1 µM out of 60 tested) [1]. In the SHP2 allosteric inhibitor series, the 1H‑pyrazolo[3,4‑b]pyrazine derivative 4b exhibited an IC₅₀ of 3.2 nM, 17.75‑fold more potent than the positive control IACS‑13909 (IC₅₀ ≈ 56.8 nM) [2]. While the specific target compound's direct activity remains unpublished at the time of this writing, it bears the identical core scaffold and 3‑amino hinge‑binding motif that underpin these potencies.

Kinase inhibition SGK1 SHP2 Allosteric inhibitors Cancer

Hydrogen‑Bond Acceptor Capacity: THP Ether Oxygen as a Differentiator from the 1‑Cyclohexyl Analog (CAS 1443287‑72‑6)

The tetrahydropyran‑4‑yl group contains a ring‑oxygen atom capable of acting as a hydrogen‑bond acceptor (HBA). In contrast, the 1‑cyclohexyl analog (CAS 1443287‑72‑6; C₁₁H₁₅N₅) replaces the oxygen with a methylene group, eliminating this H‑bond acceptor site . In published kinase inhibitor programs, the THP oxygen has been shown to engage ordered water networks in the solvent‑exposed region of the ATP‑binding pocket or interact with the glycine‑rich loop, directly contributing to both solubility (improved by ~10‑ to 100‑fold in some series) and kinase selectivity [1]. The cyclohexyl analog, lacking this oxygen, cannot participate in such interactions and is poorly soluble in aqueous media, limiting its utility in biochemical and cell‑based assays.

Hydrogen bonding Fragment elaboration SAR Solubility

Vendor‑Certified Purity and Storage Stability for Reproducible Experimental Results

The target compound is commercially available from multiple independent suppliers with certified purity ≥98% (HPLC) and defined storage conditions of 2‑8 °C in sealed, dry containers . This batch‑to‑batch consistency contrasts with less common analogs (e.g., 1‑cyclobutyl‑ or 1‑isopropyl‑substituted variants) where purity specifications are frequently lower or unverified. The detailed safety information (GHS07, Warning, H302‑H315‑H319‑H335) is also documented , enabling proper risk assessment prior to handling.

Quality control Purity Stability Procurement

Optimal Research and Industrial Procurement Scenarios for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine Based on Differentiated Evidence


Kinase‑Focused Fragment‑Based Lead Generation Requiring Balanced Lipophilicity and H‑Bond Acceptor Functionality

With a computed LogP of 0.76 and an ether‑oxygen H‑bond acceptor, this compound is optimally suited for kinase fragment screens where balanced lipophilicity (LogP < 1) and hydrogen‑bonding capacity are required for efficient hit identification . The scaffold has been validated in SGK1 and SHP2 inhibitor programs delivering <10 nM potency, confirming that the pyrazolo[3,4‑b]pyrazin‑3‑amine core can productively engage kinase hinge regions [1][2]. The THP‑4‑yl substituent provides a vector suitable for targeting the solvent‑exposed region or the ribose pocket, enabling rational fragment growth.

Parallel SAR Exploration of N1‑Substituent Effects on Kinase Selectivity and Cellular Activity

The well‑defined purity (≥98%) and multi‑vendor availability make this compound a reliable starting point for systematic SAR libraries comparing the THP‑4‑yl group against methyl, cyclohexyl, and THP‑2‑yl analogs. Existing patent data indicate that THP‑4‑yl‑bearing pyrazolopyrazine derivatives can achieve 51 nM IC₅₀ against Mer kinase [3], supporting the use of this building block as a core fragment for TAM family kinase (Mer, Axl, Tyro3) selectivity profiling and as a negative control in SHP2 allosteric inhibitor series where THP‑2‑yl is preferred [4].

Development of Solubility‑Enhanced Chemical Probes for In Vitro Pharmacology in Cancer and Inflammation

The THP oxygen atom's ability to improve aqueous solubility while maintaining membrane permeability (as demonstrated in the RAF709 discovery program where THP substitution resolved crystal‑packing‑limited solubility) positions this compound as a progenitor for solubility‑optimized chemical probes [5]. This is particularly relevant for target classes validated by the pyrazolo[3,4‑b]pyrazine scaffold, including SGK1 (cancer, metabolic disease), SHP2 (KRAS‑mutant cancers), and p38α MAPK (inflammatory disease) [1][2][6], where cellular assay compound precipitation is a common failure mode.

Custom Synthesis and Late‑Stage Functionalization at the 3‑Amino Handle for Medicinal Chemistry Core Libraries

The free 3‑amino group provides a robust synthetic handle for amide coupling, sulfonamide formation, reductive amination, and Buchwald‑Hartwig cross‑coupling, enabling rapid diversification into focused compound libraries . The documented stability under sealed, dry, 2‑8 °C storage conditions guarantees that building‑block integrity is preserved throughout library synthesis campaigns, minimizing the risk of amine oxidation or hydrolysis that can compromise library quality .

Quote Request

Request a Quote for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.